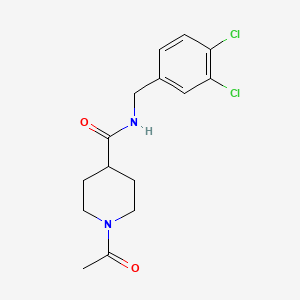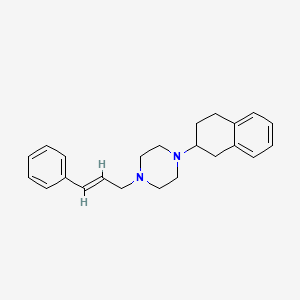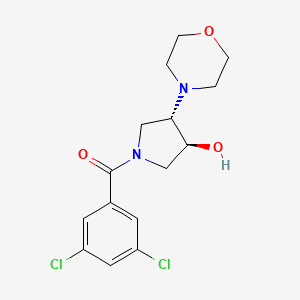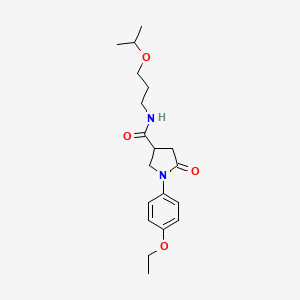
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is also known as CDDO, and it has been studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense mechanisms. CDDO activates the Nrf2 pathway, leading to the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has a number of biochemical and physiological effects. CDDO has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to protect against oxidative stress, which is a major contributor to many chronic diseases.
実験室実験の利点と制限
One of the advantages of using 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent for a variety of diseases. CDDO has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using CDDO in lab experiments is its potential toxicity. Studies have shown that CDDO can be toxic at high doses, and further research is needed to determine the optimal dosage for therapeutic use.
将来の方向性
There are a number of future directions for research on 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One area of interest is the development of CDDO as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and delivery method for CDDO. Another area of research is the identification of new compounds that can activate the Nrf2 pathway, potentially leading to the development of new drugs for a variety of diseases. Additionally, more research is needed to determine the potential side effects and toxicity of CDDO, as well as its interactions with other drugs.
合成法
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4,5-difluorobenzoic acid and 4-fluorobenzaldehyde with thionyl chloride, followed by reaction with hydrazine hydrate. The resulting product is then treated with acetic anhydride to yield 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.
科学的研究の応用
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that CDDO has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. CDDO has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O/c15-10-6-12(18)11(17)5-9(10)14-19-13(20-21-14)7-1-3-8(16)4-2-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBHBKZPDGPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)


![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)

![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
